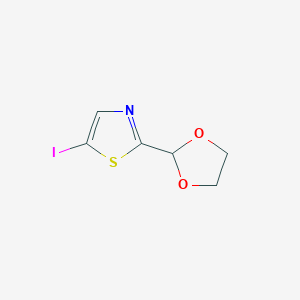

2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole

Description

2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 1,3-dioxolane ring at position 2 and an iodine atom at position 3. This structure combines the electron-rich thiazole moiety with the steric and electronic effects of the dioxolane and iodine substituents.

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKRPHVTJYBWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole typically involves the halogenation of thiazole derivatives. The compound can be synthesized through the lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole followed by treatment with iodine or other electrophiles. This method allows for the introduction of iodine at the 5-position of the thiazole ring while maintaining the dioxolane moiety .

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives. For instance, compounds similar to 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating thiazole derivatives for their anticancer activity against MCF-7 breast cancer cells, certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like Cisplatin .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole | TBD | MCF-7 |

| Cisplatin | 13.6 ± 0.9 | MCF-7 |

Antimicrobial Activity

The antimicrobial activity of thiazoles is well-documented. Compounds in this class have been tested against a variety of pathogens. For example, derivatives have shown potent activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625–1250 |

| Pseudomonas aeruginosa | Significant | TBD |

| Candida albicans | Excellent | TBD |

The mechanism by which 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The presence of iodine enhances binding affinity and specificity towards these targets, potentially leading to inhibition or activation of critical biological pathways .

Case Studies

Recent research has highlighted the potential therapeutic applications of thiazole derivatives in treating cancer and infections:

- Anticancer Study : A series of thiazole derivatives were evaluated for their efficacy against breast cancer cells (MCF-7). The study demonstrated that certain compounds had promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Evaluation : A comprehensive screening of various thiazole derivatives revealed substantial antibacterial activity against multiple strains of bacteria and fungi. The results indicated that modifications in the thiazole structure could enhance antimicrobial efficacy .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of thiazoles, including 2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole, exhibit notable antimicrobial properties. The compound can be synthesized to create libraries of thiazole derivatives that may act against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth and possess antifungal activity .

2. Enzyme Inhibition

Thiazoles are recognized for their ability to act as selective enzyme inhibitors. Specifically, they have been studied for their interactions with sigma receptors and adenosine receptors . The iodinated variant may enhance binding affinity due to the presence of the iodine atom, which can influence the electronic properties of the molecule.

3. Anticancer Potential

The structural features of thiazoles allow them to interact with cellular mechanisms involved in cancer progression. Some studies suggest that compounds with thiazole moieties can induce apoptosis in cancer cells and inhibit tumor growth . The synthesis of 5-iodo derivatives could lead to more potent anticancer agents.

Synthetic Applications

1. Synthesis of Functionalized Derivatives

The compound serves as a precursor for synthesizing polyfunctionalized thiazoles through reactions such as lithiation followed by electrophilic substitution. The halogen dance reaction has been utilized to create various derivatives with different functional groups, expanding the scope for medicinal chemistry applications .

2. Development of Pharmacologically Active Compounds

The ability to modify the thiazole ring allows for the creation of new compounds that can be screened for pharmacological activity. For example, the introduction of different electrophiles during synthesis has led to the development of novel 4,5-difunctional thiazole derivatives suitable for drug discovery .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study published in 2024 reported on the synthesis of 4,5-difunctional thiazoles derived from 2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole. The synthesized compounds were evaluated for their antimicrobial activities against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another research effort focused on understanding the SAR of thiazole derivatives. By modifying the iodine substituent and exploring various functional groups at different positions on the thiazole ring, researchers identified compounds with enhanced biological activity against specific targets such as cancer cell lines and bacterial pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences in substituents, properties, and applications between 2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole and related thiazole derivatives.

Key Comparative Insights :

Bromine (): Offers a balance between reactivity and stability, often used in antimicrobial agents due to moderate electronegativity . Chlorine (): Smaller size increases solubility but reduces lipophilicity, limiting membrane penetration in biological systems.

Functional Group Contributions: 1,3-Dioxolane Ring: Enhances solubility in polar solvents and may stabilize the thiazole ring via electron-donating effects. This group is common in prodrug strategies (e.g., masking carbonyl groups) . Organotin Derivatives (): Enable metal-mediated reactions but pose toxicity concerns, limiting their direct therapeutic use.

Biological Activity Trends: Thiazoles with halogen substituents (e.g., 5-bromo or 5-iodo) often exhibit enhanced antimicrobial and anticancer activities compared to non-halogenated analogs. For instance, brominated thiazoles in showed MIC values as low as 0.015 µg/mL against fungal pathogens . The iodine atom in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life due to increased molecular weight and reduced metabolic clearance.

Synthetic Accessibility :

Preparation Methods

Synthesis of 2-(1,3-Dioxolan-2-yl)-5-bromo-1,3-thiazole as a Precursor

The initial step involves the synthesis of 2-(1,3-dioxolan-2-yl)-5-bromo-1,3-thiazole, which serves as a key intermediate. This is achieved by bromination of 5-(1,3-dioxolan-2-yl)-1,3-thiazole, which itself is synthesized by dioxolanylation of 2-bromo-1,3-thiazole-5-carbaldehyde. The dioxolane group protects the aldehyde functionality during subsequent reactions.

- Bromination is done on the thiazole ring to selectively introduce the bromine atom at the 5-position.

- The dioxolane ring is formed by reaction of the aldehyde with ethylene glycol under acid catalysis.

Lithiation and Electrophilic Iodination

The key transformation to introduce iodine at the 5-position is performed via lithiation of the bromo-substituted intermediate followed by electrophilic iodination:

- The 2-(1,3-dioxolan-2-yl)-5-bromo-1,3-thiazole is treated with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperature (-55 °C).

- This generates a lithiated intermediate at the 5-position.

- Subsequent treatment with iodine (I2) introduces the iodine substituent, replacing the bromine.

This method provides a regioselective and efficient route to 2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole with good yields (around 74-76%) depending on reaction conditions and electrophile used.

Alternative Metalation Using n-Butyllithium or Turbo Grignard Reagents

- Metalation of the bromo-substituted thiazole with n-butyllithium or Turbo Grignard reagents at low temperatures (-75 °C) can also be employed to generate the lithiated intermediate.

- This intermediate reacts with electrophilic iodine sources to yield the iodinated product.

- This approach allows for further functionalization at other positions on the thiazole ring.

Purification and Characterization

- The crude product is purified by silica gel chromatography using a mixture of methyl tert-butyl ether (MTBE) and hexane as eluents.

- The purified compound is characterized by melting point determination, IR spectroscopy, NMR (1H and 13C), and mass spectrometry to confirm structure and purity.

Summary of Reaction Conditions and Yields

| Step | Reaction Conditions | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dioxolane formation | Aldehyde + ethylene glycol, acid catalyst | Aldehyde, ethylene glycol, acid | Room temp to reflux | High | Protects aldehyde group |

| Bromination | Bromination of thiazole | Bromine or NBS | Controlled | High | Selective 5-position bromination |

| Lithiation | Treatment with LDA in THF | LDA | -55 °C | - | Generates lithiated intermediate |

| Iodination | Reaction with iodine | I2 | -55 °C | 74-76 | Electrophilic substitution |

| Purification | Silica gel chromatography | MTBE/hexane | Ambient | - | Yields pure product |

Research Findings and Notes

- The lithiation-electrophilic substitution sequence is a robust method for introducing iodine at the 5-position of the thiazole ring without affecting the dioxolane protecting group.

- The use of LDA provides better control over regioselectivity and yields compared to other bases.

- The dioxolane group is stable under the lithiation and iodination conditions, which is crucial for maintaining the aldehyde functionality in a protected form for further synthetic applications.

- The iodinated product serves as a versatile intermediate for further functionalization, including cross-coupling reactions and synthesis of pharmacologically active derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via halogenation or cyclocondensation reactions. For example, halogen dance reactions using lithium diisopropylamide (LDA) enable regioselective iodination of thiazole precursors . Reaction solvents (e.g., ethanol, DMF) and catalysts (e.g., CuI for cross-coupling) critically affect yield. Evidence from analogous thiazole syntheses shows that ethanol reflux with stoichiometric aryl halides achieves yields of 31–92%, depending on substituent electronic effects . Optimization should include screening polar aprotic solvents (e.g., DMF) for improved solubility and iodine source compatibility.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for the dioxolane ring (δ ~4.5–5.5 ppm for -O-CH2-O-) and thiazole protons (δ ~7–8 ppm) .

- IR : Confirm the C-I stretch (~500–600 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

- X-ray crystallography : Resolve regiochemistry and iodine positioning. SHELXL refinement (as in ) is recommended for high-precision structural analysis, with attention to absorption corrections for heavy atoms .

Q. How can purity and elemental composition be validated post-synthesis?

Methodological Answer: Combustion analysis (C, H, N) should align with theoretical values within ±0.3%. For iodine quantification, inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) is preferred. High-performance liquid chromatography (HPLC) with UV detection at λ ~270 nm (thiazole absorption) can assess purity >95% .

Advanced Research Questions

Q. How does the halogen dance reaction mechanism influence regioselectivity in iodinated thiazole derivatives?

Methodological Answer: Halogen dance involves sequential deprotonation and halogen migration. For 5-iodo-thiazoles, LDA-mediated lithiation at the 4-position triggers iodine migration from C5 to C4, enabling functionalization at the original C5 site. Kinetic vs. thermodynamic control in solvent systems (e.g., THF at −78°C) must be evaluated to optimize regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for analogous thiazole derivatives?

Methodological Answer: Discrepancies often arise from substituent electronic effects and catalyst loading. For example, electron-withdrawing groups on aryl rings reduce nucleophilicity, lowering yields in SNAr reactions. Systematic DOE (Design of Experiments) approaches, varying solvents (DMF vs. ethanol), temperature, and catalyst ratios, can identify critical factors .

Q. How can computational docking predict the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model the C-I bond dissociation energy and charge distribution. Docking studies (e.g., AutoDock Vina) using the compound’s crystal structure () can simulate interactions with palladium catalysts in Suzuki-Miyaura couplings. Compare HOMO/LUMO profiles to assess nucleophilic/electrophilic sites .

Q. What are the challenges in crystallizing 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole, and how can they be mitigated?

Methodological Answer: Heavy atoms (I) cause absorption artifacts. Use multi-scan corrections (SADABS) during X-ray data collection. Slow evaporation from dichloromethane/hexane at 4°C promotes single-crystal growth. For twinned crystals, SHELXL’s TWIN/BASF commands improve refinement accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.